molecular formula C10H8FNOS B3339491 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol CAS No. 1049605-13-1

2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol

Cat. No.: B3339491
CAS No.: 1049605-13-1
M. Wt: 209.24 g/mol
InChI Key: NBDXQEHDLAFUAQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol is a heterocyclic compound that features a thiazole ring substituted with a fluorine atom and a phenol group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in bacteria, leading to their death. The compound’s fluorine and phenol groups play crucial roles in binding to these targets and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methyl-2-thiazolyl)phenol
  • 4-(2-Methyl-1,3-thiazol-4-yl)phenol
  • 2-Fluoro-4-(4-methyl-2-thiazolyl)phenol

Uniqueness

2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol is unique due to the presence of both a fluorine atom and a phenol group, which enhance its biological activity and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)7-2-3-10(13)8(11)4-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXQEHDLAFUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278669
Record name 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049605-13-1
Record name 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049605-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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